2-(3-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}quinoline-4-carboxamide
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Overview
Description
2-(3-METHYLPHENYL)-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline carboxamide core, a sulfonyl phenyl group, and a pyrimidinyl amino group.
Preparation Methods
The synthesis of 2-(3-METHYLPHENYL)-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl phenyl group, and the attachment of the pyrimidinyl amino group. Common synthetic routes include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Phenyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Pyrimidinyl Amino Group: This step typically involves nucleophilic substitution reactions using pyrimidinyl amines.
Chemical Reactions Analysis
2-(3-METHYLPHENYL)-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-(3-METHYLPHENYL)-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE include other quinoline carboxamides and sulfonyl phenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of 2-(3-METHYLPHENYL)-N~4~-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-QUINOLINECARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H23N5O3S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H23N5O3S/c1-18-6-5-7-20(16-18)26-17-24(23-8-3-4-9-25(23)32-26)27(34)31-21-10-12-22(13-11-21)37(35,36)33-28-29-15-14-19(2)30-28/h3-17H,1-2H3,(H,31,34)(H,29,30,33) |
InChI Key |
DNBJZVSWICJVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC(=N5)C |
Origin of Product |
United States |
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